A Technical Guide to 5-methyl-1H-pyrazolo[3,4-c]pyridine: A Privileged Scaffold in Medicinal Chemistry
A Technical Guide to 5-methyl-1H-pyrazolo[3,4-c]pyridine: A Privileged Scaffold in Medicinal Chemistry
CAS Number: 76006-06-9[1][2][3][4]
Abstract: The pyrazolo[3,4-c]pyridine core is a significant heterocyclic scaffold in modern drug discovery, primarily due to its structural resemblance to the native purine ring system. This similarity allows it to function as a "hinge-binder" for the ATP-binding sites of numerous protein kinases, making it a cornerstone for the development of targeted therapeutics, particularly in oncology. This guide provides a comprehensive technical overview of 5-methyl-1H-pyrazolo[3,4-c]pyridine, a representative member of this important class of molecules. We will delve into its physicochemical properties, plausible synthetic routes, spectroscopic characterization, and its established role as a scaffold for potent kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of the pyrazolo[3,4-c]pyridine scaffold.
Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold
The quest for selective and potent kinase inhibitors is a central theme in contemporary pharmaceutical research. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The ATP-binding site of kinases presents a druggable target, and a vast number of inhibitors have been developed to compete with endogenous ATP.
The pyrazolo[3,4-c]pyridine scaffold has emerged as a "privileged" structure in this context. Its bicyclic, nitrogen-rich framework acts as a bioisostere of adenine, the purine nucleobase in ATP. This inherent structural mimicry enables pyrazolo[3,4-c]pyridine derivatives to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical anchoring point for many inhibitors. The strategic placement of substituents on this core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it a versatile platform for generating novel drug candidates.
This guide focuses on 5-methyl-1H-pyrazolo[3,4-c]pyridine as a foundational example of this scaffold. The methyl group at the 5-position can influence solubility, metabolic stability, and interactions with the target protein, making it a relevant starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns.
Physicochemical Properties
| Property | Value | Source/Comment |
| CAS Number | 76006-06-9 | [1][2][3][4] |
| Molecular Formula | C₇H₇N₃ | [1][2] |
| Molecular Weight | 133.15 g/mol | [1][2] |
| Predicted pKa | ~10.94 (for the parent 1H-pyrazolo[3,4-c]pyridine) | [5] |
| Melting Point | Not available. A related tetrahydrothiazolo[5,4-c]pyridine derivative has a melting point of 190°C (dec.). | [6] |
| Solubility | Expected to have moderate solubility in polar organic solvents like DMSO, DMF, and methanol. Low solubility in water is anticipated. | Inferred from structure |
Synthesis of the 5-methyl-1H-pyrazolo[3,4-c]pyridine Scaffold
A definitive, step-by-step protocol for the synthesis of 5-methyl-1H-pyrazolo[3,4-c]pyridine is not explicitly detailed in readily accessible literature. However, based on established methodologies for the synthesis of related pyrazolopyridines, a plausible and efficient synthetic route can be proposed. The general strategy involves the construction of the pyrazole ring onto a pre-existing pyridine core.
A common approach for the synthesis of pyrazolo[3,4-b]pyridines, a closely related isomer, involves the cyclization of 5-aminopyrazole precursors. This provides a strong foundation for a proposed synthesis of our target molecule.
Proposed Synthetic Pathway:
Figure 1: Proposed synthetic pathway for 5-methyl-1H-pyrazolo[3,4-c]pyridine.
Detailed Experimental Protocol (Hypothetical):
Step 1: Oxidation of 3,5-Lutidine to 5-Methylnicotinic Acid
This step can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄). The reaction typically involves heating the reactants in an aqueous solution. Careful control of stoichiometry and temperature is crucial to selectively oxidize one methyl group. A known challenge is the potential for over-oxidation to the dicarboxylic acid, requiring careful purification, often by pH adjustment.
Step 2: Conversion of 5-Methylnicotinic Acid to 5-Methylnicotinonitrile
This transformation can be accomplished in a two-step sequence. First, the carboxylic acid is converted to the corresponding primary amide, for instance, by activation with a coupling agent like thionyl chloride (SOCl₂) followed by reaction with ammonia. Subsequently, the amide is dehydrated to the nitrile using a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.
Step 3: Synthesis of 4-Hydrazino-5-methylnicotinonitrile
This step involves a nucleophilic aromatic substitution reaction. A suitable precursor, such as a 4-halo-5-methylnicotinonitrile (e.g., 4-chloro), would be reacted with hydrazine hydrate. The reaction is typically carried out in a polar solvent like ethanol or isopropanol at elevated temperatures.
Step 4: Intramolecular Cyclization to form 5-methyl-1H-pyrazolo[3,4-c]pyridine
The final step is the intramolecular cyclization of the hydrazinonicotinonitrile intermediate. This can often be achieved by heating the intermediate in a high-boiling solvent, sometimes with the addition of a base or acid catalyst to facilitate the ring closure.
Spectroscopic Characterization
While the actual spectra for 5-methyl-1H-pyrazolo[3,4-c]pyridine are not available in the searched literature, we can predict the key features based on data from closely related analogs.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. Based on data for 5-chloro-1-methyl-3-nitro-1H-pyrazolo[3,4-c]pyridine, which displays aromatic protons at 8.16 and 8.89 ppm, we can anticipate the aromatic protons of the target molecule to appear in the downfield region (δ 7.5-9.0 ppm). The methyl group protons would likely appear as a singlet in the upfield region (δ 2.0-3.0 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework. Aromatic carbons are expected in the range of δ 110-160 ppm. The methyl carbon should appear at a characteristic upfield shift (δ 15-25 ppm). For comparison, in a series of pyrazolo[1,5-a]pyrimidine derivatives, methyl groups at the 5- and 7-positions were readily distinguished by their ¹³C chemical shifts.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₇H₇N₃) with a high degree of accuracy. The mass spectrum will show a prominent molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) at m/z 133.06 or 134.07, respectively. The fragmentation pattern would likely involve the loss of small molecules like HCN or N₂.
Role in Drug Discovery and Biological Activity
The pyrazolo[3,4-c]pyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors. Its ability to mimic the purine core of ATP allows for potent and often selective inhibition of various kinases.
Kinase Inhibitory Profile
Derivatives of the pyrazolo[3,4-c]pyridine and related pyrazolopyridine scaffolds have demonstrated inhibitory activity against a range of kinases, including:
-
Glycogen Synthase Kinase 3 (GSK3)α/β: A key regulator in numerous cellular processes, including metabolism and cell signaling.[7]
-
CDC2-like Kinases (CLK1): Involved in the regulation of pre-mRNA splicing.[7]
-
Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A): Implicated in neurodevelopment and neurodegenerative diseases.[7]
-
TANK-binding kinase 1 (TBK1): A crucial component of the innate immune response.[8]
-
c-Met Kinase: A receptor tyrosine kinase whose dysregulation is linked to various cancers.
The 5-methyl substituent in 5-methyl-1H-pyrazolo[3,4-c]pyridine can serve as a key interaction point within the ATP-binding pocket of these kinases, potentially enhancing potency or influencing selectivity.
Application in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery is a powerful strategy for identifying novel lead compounds. Small, low-molecular-weight fragments are screened for weak binding to a biological target. Promising fragments are then elaborated and optimized to generate high-affinity leads.
5-methyl-1H-pyrazolo[3,4-c]pyridine, with its molecular weight of 133.15 g/mol , is an ideal candidate for an FBDD library. Its rigid, well-defined structure and its inherent ability to bind to kinase hinge regions make it an attractive starting point for the development of novel kinase inhibitors. The methyl group provides a vector for further chemical modification and growth of the fragment into more complex and potent molecules.
Figure 2: The role of 5-methyl-1H-pyrazolo[3,4-c]pyridine in a typical FBDD workflow.
Safety and Handling
Specific safety data for 5-methyl-1H-pyrazolo[3,4-c]pyridine is not available. However, based on safety data sheets for related heterocyclic compounds, the following general precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Conclusion
5-methyl-1H-pyrazolo[3,4-c]pyridine is a valuable heterocyclic scaffold with significant potential in medicinal chemistry. Its structural similarity to purines makes it an effective hinge-binder for a wide range of protein kinases, rendering it a privileged starting point for the design of targeted therapies. While specific experimental data for this particular analog is sparse in the public domain, this guide has provided a comprehensive overview based on its chemical structure and data from closely related compounds. The proposed synthetic routes, predicted spectroscopic features, and established biological relevance of the pyrazolo[3,4-c]pyridine core underscore the importance of 5-methyl-1H-pyrazolo[3,4-c]pyridine as a tool for researchers and drug development professionals. Its application in fragment-based drug discovery holds particular promise for the identification of next-generation kinase inhibitors.
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